2-Hydroxyhemopyrroline-5-one

Catalog No.
S600792
CAS No.
53573-42-5
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyhemopyrroline-5-one

CAS Number

53573-42-5

Product Name

2-Hydroxyhemopyrroline-5-one

IUPAC Name

3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-4-6-5(2)8(3,11)9-7(6)10/h11H,4H2,1-3H3,(H,9,10)

InChI Key

BTIPRYZZYXEGPM-UHFFFAOYSA-N

SMILES

CCC1=C(C(NC1=O)(C)O)C

Synonyms

2-hydroxy-4-ethyl-2,3-dimethyl delta 3-pyrroline-5-one, 2-hydroxyhemopyrroline-5-one, 3-ethyl-5-hydroxy-4,5-dimethyl delta(3)-pyrrolin-2-one, 3-ethyl-5-hydroxy-4,5-dimethyl-pyrrolin-2-one, alpha'-hydroxyhemopyrrol alpha-lactam, HHP lactam, hydroxyhemopyrrolin-2-one, hydroxyjhaemopyrrole lactam, mauve factor

Canonical SMILES

CCC1=C(C(NC1=O)(C)O)C

2-Hydroxyhemopyrroline-5-one, also known as 3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one, is a pyrrolin-2-one derivative with the molecular formula C8H13NO2C_8H_{13}NO_2 and a molecular weight of 155.19 g/mol. This compound belongs to the class of small molecules known as melanoidins, which are formed through the Maillard reaction between reducing sugars and amino acids or proteins. The Maillard reaction is crucial in food chemistry, contributing to flavor, color, and aroma development during cooking processes .

Typical of pyrrolinones. Notably, it can undergo:

  • Nucleophilic substitutions at the carbonyl carbon.
  • Hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  • Condensation reactions with other amines or alcohols, potentially forming larger molecular structures.

These reactions are significant in synthetic organic chemistry and can be exploited for further functionalization of the compound .

The synthesis of 2-hydroxyhemopyrroline-5-one can be achieved through several methods:

  • Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins under controlled conditions to promote melanoidin formation, including 2-hydroxyhemopyrroline-5-one.
  • Chemical Synthesis: Specific synthetic routes may involve the condensation of appropriate pyrrole derivatives with hydroxy-containing reagents under acidic or basic conditions.
  • Isolation from Natural Sources: Although less common, this compound can potentially be isolated from natural sources where melanoidins are present.

Each method has its advantages and can be chosen based on the desired yield and purity of the product.

2-Hydroxyhemopyrroline-5-one has several applications:

  • Food Industry: Due to its role in flavor development through the Maillard reaction, it is of interest in food chemistry.
  • Biochemical Research: Its unique properties make it a candidate for studies related to neurobiology and metabolic pathways.
  • Pharmaceutical Development: Given its biological activity, there may be potential for developing therapeutic agents targeting neurological disorders.

Research into its applications is ongoing, particularly concerning its effects on human health and nutrition .

Interaction studies of 2-hydroxyhemopyrroline-5-one primarily focus on its behavior in biological systems. In animal models, interactions with neurotransmitter systems have been observed, although specific receptor targets remain to be fully elucidated. The compound's influence on behavior suggests potential interactions with central nervous system pathways that merit further exploration .

Several compounds share structural similarities with 2-hydroxyhemopyrroline-5-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyprolineContains a hydroxyl group on prolineImportant in collagen stability
PyrrolidineA saturated five-membered ringBasic structure lacking functional groups
3-Hydroxy-4-methylpyridineHydroxyl group at position 3Exhibits different reactivity due to nitrogen

While these compounds share structural features with 2-hydroxyhemopyrroline-5-one, their unique functional groups and biological activities differentiate them significantly. For instance, 4-hydroxyproline plays a crucial role in collagen synthesis, whereas pyrrolidine serves as a simple building block in organic synthesis .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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